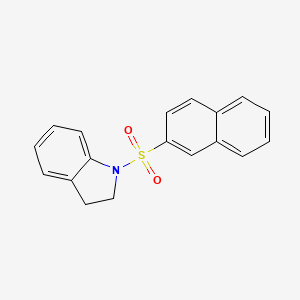

(2-萘磺基)吲哚

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2-Naphthylsulfonyl)indoline” is a compound that belongs to the class of organic compounds known as 2-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 2-position . The compound is based on the indole structure, but the 2-3 bond is saturated .

Synthesis Analysis

Indoline can be synthesized in various ways. There are three traditional methods to prepare indolines, including reduction from indole, intramolecular Diels–Alder synthesis, and catalytic synthesis . In addition to those methods, stereoselective syntheses are more suitable for specific indoline isomers .Molecular Structure Analysis

The molecular formula of “(2-Naphthylsulfonyl)indoline” is C18H15NO2S . It is a bicyclic organic heterocyclic compound with aromatic and weakly basic properties . The benzene ring of indoline can interact with the amino acid residues of proteins by hydrophobic manner, NH acts as a hydrogen bond donor and hydrogen bond acceptor with the amino acid residues of proteins .Chemical Reactions Analysis

Indole is a significant nitrogen-based heterocycle with particular importance in the synthesis of complex heterocyclic scaffolds . The indoline skeleton could be synthesized by an intramolecular Diels-Alder reaction from 3-alkynylalkylamino-1,2-diazine in 1,3,5-triisopropyl benzene (TIPB, bp. 232–236 °C) at high temperatures (200–230 °C) .Physical and Chemical Properties Analysis

The physical and chemical properties of “(2-Naphthylsulfonyl)indoline” include a molecular weight of 309.38 and a density of 1.3±0.1 g/cm3 . The boiling point is 504.4±43.0 °C at 760 mmHg .科学研究应用

抗肿瘤剂

基于(2-萘磺酰基)吲哚啉的结构,合成了一系列取代的4-(1-芳基磺酰基吲哚-2-基)-4-羟基环己xa-2,5-二烯-1-酮,并证明了其对各种人类肿瘤细胞系具有显着的抗肿瘤活性。这些化合物通过“一锅法”合成,显示出有效的体外活性,特别是对结肠、肾脏和乳腺细胞系。在 NCI 60 细胞系筛选试验中,最有效的化合物表现出平均 GI(50) 值为 16 nM,平均 LC(50) 值为 2.24 µM。这项研究突出了(2-萘磺酰基)吲哚啉衍生物作为抗肿瘤剂的潜力,其中特定的化合物对小鼠 MDA-MB-435 异种移植物显示出显着的体内功效 (Berry 等人,2005)。

前药设计

在药物设计背景下,(2-萘磺酰基)吲哚啉的衍生物已被探索其作为前药的潜力。具体而言,非甾体抗炎药 (NSAID) 的乙烷磺酰羟肟酸酯前药的合成展示了整合(2-萘磺酰基)部分以增强治疗功效。这些杂合酯前药释放一氧化氮 (NO) 和硝代氧 (HNO),与它们的母体 NSAID 化合物相比,表现出优异的抗炎 (AI) 特性。重要的是,这些前药显着降低了溃疡性,使其成为更安全的 AI 治疗的有希望的候选者 (Huang 等人,2011)。

有机合成和功能材料

钒化合物在合成硫代吲哚和硫代萘酚中的催化活性突出了(2-萘磺酰基)吲哚啉衍生物在有机合成中的用途。这种催化促进了这些化合物的直接合成,提供了一种构建具有潜在药用价值的分子新方法 (Maeda 等人,2004)。

抗菌活性

芳香/杂芳磺酰腙衍生物,包括与(2-萘磺酰基)吲哚啉相关的衍生物,已被合成并评估其抗菌活性。这些化合物表现出有希望的抗菌特性,其中特定的衍生物显示出增强的活性,突出了它们在开发新的抗菌剂中的潜力 (Gündüzalp 等人,2014)。

燃料电池技术

磺化的萘二酐基聚酰亚胺共聚物,与(2-萘磺酰基)吲哚啉的化学家族相关,已被探索其在质子交换膜燃料电池中的应用。这些共聚物表现出高质子传导率和甲醇不渗透性等特性,使其成为燃料电池应用的潜在材料,尽管在水解稳定性方面仍存在与 Nafion 等行业标准相比的挑战 (Einsla 等人,2005)。

安全和危害

未来方向

属性

IUPAC Name |

1-naphthalen-2-ylsulfonyl-2,3-dihydroindole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO2S/c20-22(21,19-12-11-15-6-3-4-8-18(15)19)17-10-9-14-5-1-2-7-16(14)13-17/h1-10,13H,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YONYHAMSEDYZHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID49640711 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(2-Methoxyphenyl)sulfonylpiperidin-4-yl]oxy-4-(trifluoromethyl)pyrimidine](/img/structure/B2694954.png)

![4-[3-(4-Methylphenyl)sulfonylquinolin-4-yl]morpholine](/img/structure/B2694955.png)

![[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetic acid](/img/structure/B2694957.png)

![[3-(1-Methylpyrazol-4-yl)piperidin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone](/img/structure/B2694962.png)

![N-(2,4-dimethoxyphenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2694963.png)

![[3-(2,5-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2694968.png)

![(1H-benzo[d]imidazol-5-yl)(2-morpholino-5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2694972.png)

![2-amino-3-(thiophene-2-carbonyl)-N-[2-(trifluoromethyl)phenyl]indolizine-1-carboxamide](/img/structure/B2694974.png)